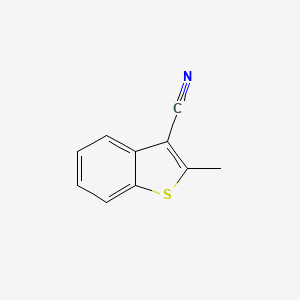
Dexamethasone 11,21-diacetate
Übersicht
Beschreibung
Dexamethasone 11,21-diacetate is an impurity of Desoxymetasone, which is an anti-inflammatory agent . It is a derivative of dexamethasone . Dexamethasone is a glucocorticoid possessing anti-inflammatory activity .
Synthesis Analysis
Industrial processes for the synthesis of dexamethasone involve the use of diosgenin as the starting material . The desired molecules are reached due to a good combination of chemistry and biotechnology . Epoxide opening with HF/DMF yields dexamethasone 21-methyl, which is subjected to Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .Molecular Structure Analysis
The structure and dynamics of dexamethasone are determined by measuring CSA parameters, site-specific spin–lattice relaxation time, and molecular correlation time at twenty-two crystallographically different . The molecular correlation time at twenty-two crystallographically different carbon sites of dexamethasone was calculated by considering that the spin–lattice relaxation mechanism of the 13C nucleus is mainly governed by the chemical shift anisotropy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of dexamethasone from diosgenin are complex and involve several steps . Epoxide opening with HF/DMF yields dexamethasone 21-methyl, which is subjected to Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .Wissenschaftliche Forschungsanwendungen
Bone Formation and Remodeling
Dexamethasone (DEX) is a well-known anti-inflammatory and immunosuppressive drug that is broadly applied as an osteoinductive agent in bone remodeling . It is incorporated into drug delivery systems such as nanoparticles, microparticles, and scaffolds, and their effects on bone fracture healing are significant . These systems offer several advantages, including enhanced DEX stability, controlled release with appropriate concentration levels, targeted delivery to the treatment site, inhibition of cytotoxicity, and prevention of systemic side effects of DEX .
Treatment of Autoimmune Diseases
DEX has been widely used to treat a variety of diseases, including autoimmune diseases . However, its usage is often restricted in the clinic due to its poor water solubility .
Allergy Treatment
DEX is also used in the treatment of allergies . Its anti-inflammatory properties help in reducing the symptoms of allergies .
Ocular Disorders
DEX is used in the treatment of ocular disorders . It helps in reducing inflammation and other symptoms associated with these disorders .
Cancer Treatment
DEX is used in the treatment of cancer . It is used in combination with other drugs to treat certain types of cancers .
COVID-19 Treatment
More recently, DEX has been used in the treatment of COVID-19 . It helps in reducing the severity of the disease in critically ill patients .
Drug Delivery Systems
There is currently much interest in developing efficient DEX-loaded nanoformulations that ameliorate adverse disease effects inhibiting advancements in scientific research . Various nanoparticles have been developed to selectively deliver drugs without destroying healthy cells or organs .
Tissue Engineering
DEX is used in tissue engineering . It is incorporated into various delivery systems like liposomes, polymers, hydrogels, nanofibers, silica, calcium phosphate, and hydroxyapatite .
Wirkmechanismus
Target of Action
Dexamethasone 11,21-diacetate, also known as 6VQU5CHJ9B, is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response and inflammation .
Mode of Action
Dexamethasone 11,21-diacetate interacts with its targets by binding to the glucocorticoid receptors. This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like dexamethasone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
Dexamethasone 11,21-diacetate affects several biochemical pathways. For instance, it has been found to inhibit the initial production of interferon-γ (IFN-γ), while enhancing the proliferation and survival of natural killer (NK) cells stimulated with interleukin-2 (IL-2) + interleukin-12 (IL-12) . It also influences the glycolysis pathway, decreasing GLUT3 and increasing the PKM2 level .
Pharmacokinetics
Dexamethasone is metabolized primarily by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 . The activity of CYP3A could be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of dexamethasone’s action are diverse. It suppresses the initial production of IFN-γ, but enhances the proliferation and survival of NK cells stimulated with IL-2 + IL-12 . In the presence of these cytokines, dexamethasone also increases the percentage of NK cells that are CD16 + and DNAM1 bright, increases the level of expression of CD94 or NKG2A, and improves mitochondrial function of NK cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexamethasone. For instance, the presence of certain cytokines can modulate the effects of dexamethasone on NK cells . Additionally, dexamethasone has been found in surface waters, raising concerns about its potential ecological effects . The drug’s occurrence, fate, and effects on organisms in natural and engineered systems are areas of ongoing research .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19+,20+,22+,23+,24+,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTECTIGXIMGLJQ-YIEQOVFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone 11,21-diacetate | |
CAS RN |
3949-26-6 | |
| Record name | Dexamethasone 11,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXAMETHASONE 11,21-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VQU5CHJ9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



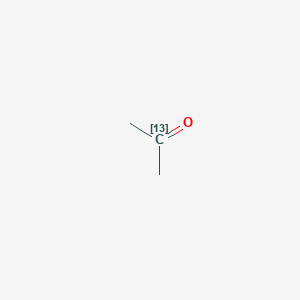
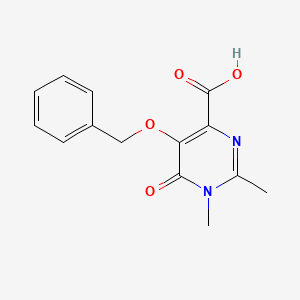

![2,5-Dichlorothieno[3,2-b]thiophene](/img/structure/B3327839.png)

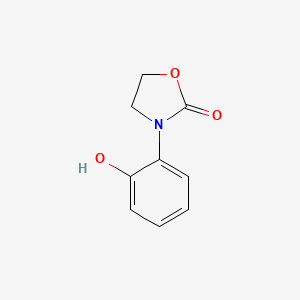


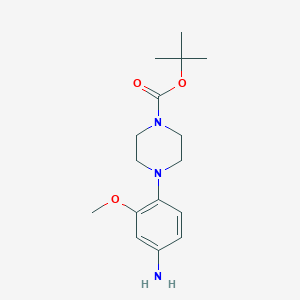


![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B3327916.png)
